![molecular formula C12H16FNO B12082286 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a phenoxy group substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methylphenol and pyrrolidine.
Formation of the Phenoxy Intermediate: The phenol is first converted to its corresponding phenoxy derivative using a suitable base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Alkylation: The phenoxy intermediate is then alkylated with a suitable alkylating agent, such as chloromethylpyrrolidine, under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrrolidine ring, potentially leading to the formation of secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSH) in polar solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-methylphenoxyacetone.
Reduction: Formation of 3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine-2-amine.
Substitution: Formation of 3-[(2-methoxy-5-methylphenoxy)methyl]pyrrolidine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new medications, especially those targeting central nervous system receptors.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the pyrrolidine ring contributes to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Fluoro-4-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Chloro-5-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Fluoro-5-ethylphenoxy)methyl]pyrrolidine
Uniqueness
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in its applications.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(6-9)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
InChI Key |
KEDALUFBZFBATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



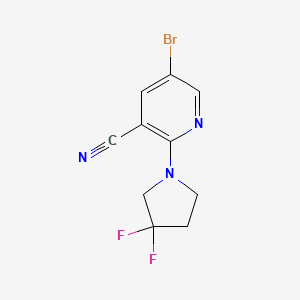
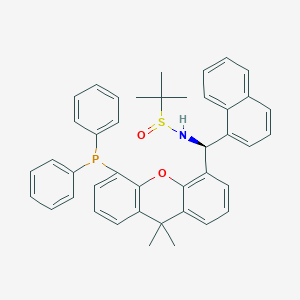
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
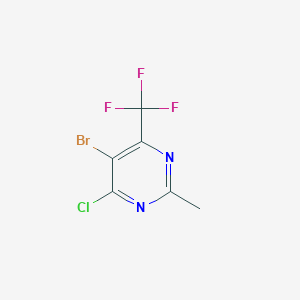
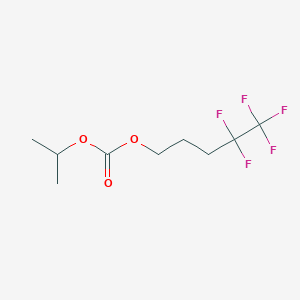
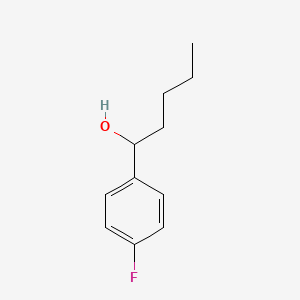
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
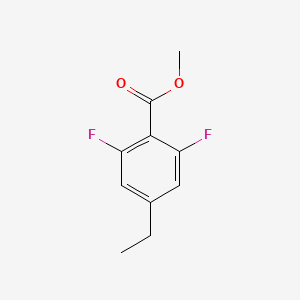
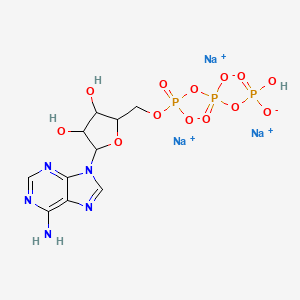
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
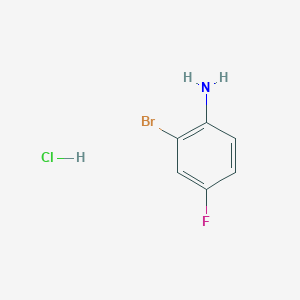
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)
